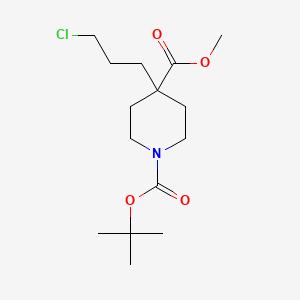

1-tert-Butyl 4-methyl 4-(3-chloropropyl)piperidine-1,4-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 4-O-methyl 4-(3-chloropropyl)piperidine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26ClNO4/c1-14(2,3)21-13(19)17-10-7-15(8-11-17,6-5-9-16)12(18)20-4/h5-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTYLSIYEBAEEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CCCCl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-tert-Butyl 4-methyl 4-(3-chloropropyl)piperidine-1,4-dicarboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction using tert-butyl chloride and a suitable base.

Methylation: The methyl group is added through a methylation reaction, often using methyl iodide or dimethyl sulfate.

Chloropropylation: The chloropropyl group is introduced by reacting the piperidine derivative with 3-chloropropyl chloride under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-tert-Butyl 4-methyl 4-(3-chloropropyl)piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

1-tert-Butyl 4-methyl 4-(3-chloropropyl)piperidine-1,4-dicarboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to novel therapeutic agents. Specifically, compounds with similar piperidine structures have been studied for their efficacy in treating neurological disorders and as analgesics.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives from piperidine-based compounds, showing promising results in pain management and neuroprotection . The ability to modify the side chains of the piperidine ring allows researchers to tailor the pharmacological properties of new drugs.

Organic Synthesis Applications

2. Synthesis of Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its functional groups can be utilized in various reactions, such as nucleophilic substitutions and cycloadditions, enabling the creation of more complex molecular architectures.

Data Table: Synthesis Reactions Using this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed reaction | Modified piperidine derivatives |

| Cycloaddition | Heat or UV light | Cyclized products |

| Esterification | Acid catalyst | Various esters |

Material Science Applications

3. Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research indicates that piperidine derivatives can improve the performance of polymers used in coatings and adhesives.

Case Study:

A recent study explored the incorporation of piperidine-based compounds into epoxy resins, demonstrating improved adhesion and flexibility compared to traditional formulations . This application is particularly relevant in industries requiring durable materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 4-methyl 4-(3-chloropropyl)piperidine-1,4-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors, enzymes, or ion channels, modulating their activity. The presence of the chloropropyl group allows for potential covalent binding to target proteins, while the piperidine ring can engage in non-covalent interactions. The tert-butyl and methyl groups contribute to the compound’s overall hydrophobicity, influencing its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Functionality

1-tert-Butyl 4-ethyl 4-((3',5'-dichloro-[1,1'-biphenyl]-4-yl)methyl)piperidine-1,4-dicarboxylate ()

- Substituents : Dichlorobiphenyl group instead of 3-chloropropyl.

- Synthesis : Utilizes Suzuki-Miyaura coupling with 3,5-dichlorophenylboronic acid, enabling aromatic cross-coupling .

1-tert-Butyl 4-(pentafluorophenyl)piperidine-1,4-dicarboxylate ()

- Substituents : Pentafluorophenyl group (electron-withdrawing).

- Properties : Higher electronegativity and melting point (84–86.5°C) compared to chloropropyl derivatives. The fluorine atoms improve stability against metabolic degradation .

1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate ()

- Substituents : Iodomethyl group (excellent leaving group).

- Synthesis : Achieved via LDA-mediated alkylation with diiodomethane (95% yield). Molecular weight: 397.25 .

- Reactivity : Superior in nucleophilic substitution (SN2) reactions compared to the less reactive chloropropyl group.

1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate ()

Ester Group Variations

1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate ()

- Substituents: No additional groups at position 3.

- Properties : Lower molecular weight (243.30) and simpler structure. Used in quinazoline derivatization via LiHMDS-mediated reactions .

1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate ()

Biological Activity

1-tert-Butyl 4-methyl 4-(3-chloropropyl)piperidine-1,4-dicarboxylate, with CAS number 1638765-33-9, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological properties, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 319.82 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and a chloropropyl moiety, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₆ClNO₄ |

| Molecular Weight | 319.82 g/mol |

| CAS Number | 1638765-33-9 |

| Purity | ≥98% |

| Storage Conditions | Room temperature |

Anticancer Potential

Recent studies have evaluated the cytotoxic effects of various piperidine derivatives, including this compound, against cancer cell lines. For instance, a study published in Molecules highlighted that compounds with similar structures exhibited varying levels of cytotoxicity against cervical and breast cancer cells. Although specific data for this compound were not detailed, its structural analogs suggest potential effectiveness in targeting cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of this compound may be attributed to its interaction with specific cellular pathways involved in tumor suppression and apoptosis. Piperidine derivatives are known to modulate neurotransmitter systems and may also influence signaling pathways related to cancer progression. The presence of the chloropropyl group could enhance lipophilicity, facilitating better membrane penetration and bioavailability .

Neuropharmacological Effects

Piperidine derivatives have been studied for their neuropharmacological properties. Some compounds in this class exhibit effects on neurotransmitter receptors, which can lead to both therapeutic and adverse effects. The specific interactions of this compound with neurotransmitter systems remain to be fully elucidated but warrant further investigation due to the potential implications for treating neurological disorders .

Case Studies and Research Findings

- Cytotoxicity Study : In a comparative analysis of piperidine derivatives, it was found that compounds structurally similar to this compound displayed significant cytotoxic effects against various cancer cell lines. The study indicated that modifications in the side chains could enhance or reduce activity depending on the target cell type .

- Pharmacokinetics : Research into the pharmacokinetic properties of similar compounds suggests that modifications like chloropropyl substitution can affect absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these parameters is crucial for developing effective therapeutic agents based on this scaffold .

- Targeted Drug Delivery : Advances in drug delivery systems incorporating piperidine derivatives have shown promise in enhancing the specificity and efficacy of anticancer therapies. The ability to conjugate these compounds with targeting moieties could lead to improved therapeutic outcomes in clinical settings .

Q & A

Q. What are the optimal synthetic routes for preparing 1-tert-butyl 4-methyl 4-(3-chloropropyl)piperidine-1,4-dicarboxylate?

The compound is synthesized via multi-step reactions. A typical protocol involves:

- Step 1 : Deprotonation of the piperidine precursor using lithium diisopropylamide (LDA) in THF/hexane at -78°C to generate a reactive enolate .

- Step 2 : Alkylation with 3-chloropropyl iodide or similar electrophiles, followed by quenching with HCl .

- Step 3 : Palladium-catalyzed coupling (e.g., with tert-butyl XPhos) under inert atmosphere at 40–100°C to introduce the tert-butyl carbamate group .

Yields range from 80–99% depending on purification (e.g., column chromatography with EtOAc/heptane gradients) .

Q. How can reaction mechanisms for alkylation and coupling steps be validated?

Mechanistic studies involve:

- Kinetic analysis : Monitoring reaction progress via LC-MS or NMR to identify intermediates.

- Isotopic labeling : Using deuterated reagents (e.g., DMF-d₇) to trace proton transfer pathways in SN2 reactions .

- Computational modeling : DFT calculations to map transition states for palladium-catalyzed cross-couplings .

Q. What purification techniques are most effective for isolating the target compound?

- Liquid-liquid extraction : Washing with brine and drying over MgSO₄/Na₂SO₄ to remove polar impurities .

- Chromatography : Normal-phase silica gel columns with EtOAc/heptane (0–10% gradient) achieve >95% purity .

- Recrystallization : Limited utility due to the compound’s oily nature; alternative solvents (e.g., tert-butyl alcohol) may improve crystallinity .

Q. How stable is the compound under aqueous or acidic conditions?

Hydrolysis studies show:

- Acidic conditions (HCl/water) : Rapid cleavage of the tert-butyl ester at 93–96°C, yielding 4-methylpiperidine-1,4-diol .

- Neutral/basic aqueous media : Stability over 24 hours at 20°C, but prolonged exposure leads to gradual ester degradation .

Advanced Research Questions

Q. How can statistical experimental design optimize reaction conditions?

- Factorial design : Screen variables (temperature, solvent, catalyst loading) to identify critical parameters. For example, Cs₂CO₃ in DMF at 100°C maximizes nucleophilic substitution yields (24.5–99%) .

- Response surface methodology (RSM) : Model interactions between variables (e.g., LDA stoichiometry vs. alkylation efficiency) .

Q. What computational tools aid in reaction pathway prediction?

ICReDD’s quantum chemical reaction path searches can:

Q. How to address contradictory data in multi-step synthesis (e.g., variable yields)?

Q. What catalytic systems are alternatives to Pd(OAc)₂ for coupling reactions?

Q. How to characterize stereochemical outcomes in substituted piperidines?

Q. What solvent systems minimize byproduct formation in alkylation steps?

- Polar aprotic solvents : DMF enhances nucleophilicity but may promote elimination; THF balances reactivity and selectivity .

- Additives : Crown ethers (e.g., benzo-15-crown-5) improve ion-pair separation in SN2 reactions .

Methodological Challenges

Q. How to scale up the synthesis without compromising yield?

Q. What structural modifications enhance the compound’s stability or reactivity?

Q. How to integrate green chemistry principles into the synthesis?

Q. What analytical methods detect degradation products during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.